REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[F:5][C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][C:7]=1[CH2:13]O>C(Cl)Cl>[Br:2][CH2:13][C:7]1[CH:8]=[C:9]([I:12])[CH:10]=[CH:11][C:6]=1[F:5]
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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P(Br)(Br)Br
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Name
|
|
Quantity
|
215 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1)I)CO
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Name
|
|
Quantity
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18.9 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
before being quenched with water
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
|
Details
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the aqueous phase was re-extracted with DCM (2×)
|
Type
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WASH
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Details
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The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
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dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (eluting with 5% EtOAc in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=CC(=C1)I)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |